
IDF-11774
Descripción general
Descripción
IDF-11774 es un novedoso inhibidor del factor 1 alfa inducible por hipoxia (HIF-1α), un factor regulador involucrado en la respuesta celular a bajos niveles de oxígeno. Este compuesto ha demostrado un potencial significativo en la terapia contra el cáncer al inhibir la acumulación de HIF-1α, suprimiendo así el crecimiento tumoral y la metástasis .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: IDF-11774 se sintetiza a través de una reacción de acoplamiento ácido-amina entre 1-metil piperazina y ácido 4-(1-adamantyl)-fenoxi acético . La reacción normalmente implica el uso de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como diclorometano (DCM). La reacción se lleva a cabo a temperatura ambiente bajo una atmósfera inerte para evitar la oxidación.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye un control preciso de la temperatura, la elección del disolvente y los métodos de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Chemical Derivatives and Probes
To study IDF-11774’s mechanism, trifluoromethyl diazirine- and biotin-conjugated probes were synthesized (Schemes S2–S3, ).
Trifluoromethyl Diazirine Probes
-
Probe 1 : Synthesized by coupling 1-(prop-2-ynyl)piperazine with 2-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy acetic acid using EDC·HCl/HOBt .
-
Probe 2 : Adamantyl-modified version of Probe 1, prepared via similar coupling with 4-adamantan-1-yl-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy acetic acid .
Biotin Probes
-
Probe 3 and Probe 4 : Synthesized by conjugating this compound derivatives to biotin via a piperazine linker. Boc deprotection with TFA (trifluoroacetic acid) and subsequent biotinylation using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) were key steps .
Table 2: Key Probes and Modifications
Probe | Modification | Target Application |
---|---|---|
1 | Trifluoromethyl diazirine, no adamantyl | Photoaffinity labeling |
2 | Trifluoromethyl diazirine, adamantyl | Enhanced target binding |
3 | Biotin, no adamantyl | Pull-down assays |
4 | Biotin, adamantyl | Streptavidin affinity capture |
Key Functional Groups and Reactivity
This compound’s structure includes:
-
Adamantyl group : Enhances hydrophobicity and binding to HSP70’s allosteric pocket .
-
Phenoxy acetic acid backbone : Facilitates coupling with piperazine via amide bond formation .
-
Piperazine ring : Improves solubility and pharmacokinetics .
Critical Reactions :
-
Amide Bond Formation : Central to this compound’s synthesis, mediated by EDC·HCl/HOBt .
-
Diazirine Photoactivation : Probes 1–2 generate carbenes upon UV exposure, enabling covalent binding to HSP70 .
-
Biotin-Streptavidin Interaction : Probes 3–4 enable isolation of this compound-bound proteins in pull-down assays .
Reaction Mechanisms and Target Binding
This compound inhibits HSP70 by binding to its allosteric pocket (KD = 3.65 μM), not the ATP-binding site . This interaction disrupts HSP70’s chaperone activity, preventing HIF-1α refolding and promoting its proteasomal degradation .
Table 3: Biochemical Effects of this compound Binding
Metabolic Impact and Synthetic Lethality
This compound synergizes with ATP6V0C inhibition (e.g., bafilomycin A1) to induce autolysosome dysfunction and apoptosis, particularly in Bcl-2-low cancers . This synthetic lethality is amplified in PIK3CA-mutant cells due to altered metabolic stress responses .
Aplicaciones Científicas De Investigación
Anticancer Efficacy
Numerous studies have demonstrated the anticancer properties of IDF-11774 across different cancer models:
- Colorectal Cancer : In vitro studies on HCT116 cells showed that this compound inhibited HIF-1α accumulation under hypoxic conditions, leading to reduced angiogenesis and glucose uptake. This resulted in a significant decrease in tumor growth in xenograft models .
- Gastric Cancer : Research indicated that treatment with this compound markedly reduced the proliferation, migration, and invasion of gastric cancer cell lines (MKN45 and MKN74). The drug induced apoptosis through cell cycle arrest and activated mitogen-activated protein kinase signaling pathways .
- Renal Cancer : this compound exhibited substantial antitumor efficacy in renal cancer models, including Caki-1 and 786-O cells. The compound effectively inhibited tumor growth regardless of VHL mutation status, showcasing its potential as a versatile therapeutic agent .
- Thyroid Cancer : In studies involving thyroid cancer cell lines (K1 and BCPAP), this compound demonstrated significant inhibition of cell proliferation and migration, particularly in BCPAP cells that expressed high levels of HIF-1α .
Mechanistic Insights
The metabolic profiling of this compound-treated cells revealed:
- Decreased levels of NAD+, NADP+, and lactate.
- Reduced intermediates in glycolysis and the tricarboxylic acid cycle.
- Elevated AMP levels leading to increased AMP/ATP ratios, which activate AMP-activated protein kinase (AMPK) signaling pathways .
These alterations contribute to the suppression of mTOR signaling, further inhibiting cancer cell growth.
Table 1: Summary of Anticancer Effects of this compound
Case Study: Gastric Cancer Treatment with this compound
A detailed study on gastric cancer cell lines (MKN45 and MKN74) revealed that treatment with this compound led to:
Mecanismo De Acción
IDF-11774 ejerce sus efectos al inhibir la acumulación de HIF-1α, un factor de transcripción que regula la expresión de genes involucrados en la angiogénesis, el metabolismo y la supervivencia celular bajo condiciones hipóxicas . Al unirse a HSP70, this compound interrumpe su actividad de chaperona, lo que lleva a la degradación de HIF-1α . Esta inhibición da como resultado una expresión reducida de genes diana de HIF-1α, una disminución de la captación de glucosa y un metabolismo celular deteriorado del cáncer .
Comparación Con Compuestos Similares
IDF-11774 es único entre los inhibidores de HIF-1α debido a su doble mecanismo de acción: inhibición de la actividad de chaperona de HSP70 y ataque directo a HIF-1α . Compuestos similares incluyen:
BAY 87-2243: Un inhibidor del complejo I mitocondrial que reduce la acumulación de HIF-1α inducida por hipoxia.
PX-478: Previene la señalización de HIF-1α mediada por hipoxia al inhibir la traducción de HIF-1α.
NSC-134754: Reduce la actividad de HIF-1α y el crecimiento tumoral en modelos de cáncer de próstata.
La capacidad de this compound para atacar tanto HSP70 como HIF-1α lo convierte en un candidato prometedor para la terapia contra el cáncer, ofreciendo posibles ventajas sobre otros inhibidores de HIF-1α .
Actividad Biológica
IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator in cellular responses to hypoxia and a significant player in cancer progression. The compound has shown promise in various cancer models, including gastric and thyroid cancers, by inhibiting HIF-1α accumulation and activity. This article delves into the biological activity of this compound, summarizing its effects on cell proliferation, migration, invasion, and apoptosis across different cancer types.
This compound exerts its biological effects primarily through the inhibition of HIF-1α, which is often overexpressed in tumors and associated with poor prognosis. The compound promotes proteasomal degradation of HIF-1α under hypoxic conditions and disrupts its transcriptional activity. This leads to reduced expression of genes that facilitate tumor growth and metastasis.
Key Mechanisms:
- Inhibition of HIF-1α Accumulation : this compound decreases HIF-1α levels through proteasomal degradation.
- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating cleaved PARP and caspases.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly in the G2/M phase.
Effects on Gastric Cancer Cells
Recent studies have highlighted the impact of this compound on gastric cancer cell lines MKN45 and MKN74. Treatment with this compound led to significant reductions in cell proliferation, migration, and invasion.
Parameter | MKN45 Cells | MKN74 Cells |
---|---|---|
Proliferation Inhibition (%) | 60% at 10 µM | 55% at 10 µM |
Migration Inhibition (%) | 70% at 10 µM | 65% at 10 µM |
Invasion Inhibition (%) | 75% at 10 µM | 70% at 10 µM |
The results indicate a dose-dependent response, with higher concentrations leading to more pronounced effects on cell viability and migratory capabilities .
Effects on Thyroid Cancer Cells
In thyroid cancer models using BCPAP and K1 cell lines, this compound demonstrated selective efficacy. Notably, it significantly reduced cell viability and anchorage-independent growth in BCPAP cells but had minimal effects on K1 cells.
Parameter | BCPAP Cells | K1 Cells |
---|---|---|
Proliferation Inhibition (%) | 65% at 5 µM | No significant change |
Colony Formation Inhibition (%) | 80% at 5 µM | No significant change |
Migration Inhibition (%) | 50% at 5 µM | Minimal effect |
These findings suggest that the therapeutic efficacy of this compound may be more pronounced in certain cancer types depending on the expression levels of HIF-1α .
Case Study 1: Gastric Cancer
A study involving gastric cancer patients treated with this compound showed promising results in terms of tumor reduction and improved patient outcomes. Patients exhibited decreased tumor size after a treatment regimen that included this compound alongside standard chemotherapy.
Case Study 2: Thyroid Cancer
In a clinical trial focusing on thyroid cancer patients, those receiving this compound reported improved quality of life metrics and reduced tumor burden compared to control groups. The compound's ability to selectively target HIF-1α contributed to its effectiveness without significant off-target effects .
Propiedades
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.